molecular formula C17H16O6 B12392497 1,3-Bis(carboxyphenoxy)propane

1,3-Bis(carboxyphenoxy)propane

Cat. No.: B12392497
M. Wt: 316.30 g/mol
InChI Key: WXMFWWZIJLIMLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(carboxyphenoxy)propane can be synthesized through a reaction involving 1,3-dibromopropane and 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the two aromatic rings and the propane chain .

Industrial Production Methods: In industrial settings, the production of this compound involves the melt-condensation of 1,3-dibromopropane with 4-hydroxybenzoic acid. This method ensures high yields and purity of the final product, which is crucial for its application in drug delivery systems .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in biodegradable polymer applications.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Bis(carboxyphenoxy)propane involves its ability to form polyanhydrides through polymerization. These polyanhydrides degrade via surface erosion, releasing the encapsulated drug in a controlled manner. The molecular targets and pathways involved include the hydrolysis of anhydride bonds, leading to the gradual breakdown of the polymer matrix .

Comparison with Similar Compounds

  • 1,3-Bis(4-carboxyphenoxy)propane
  • Poly(1,3-bis(carboxyphenoxy)propane-co-sebacic anhydride)

Comparison: this compound is unique due to its specific structure, which allows for the formation of polyanhydrides with desirable degradation rates and mechanical properties. Compared to similar compounds, it offers a balance between hydrophobicity and biodegradability, making it suitable for various biomedical applications .

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

2-[3-(2-carboxyphenoxy)propoxy]benzoic acid

InChI

InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21)

InChI Key

WXMFWWZIJLIMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

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